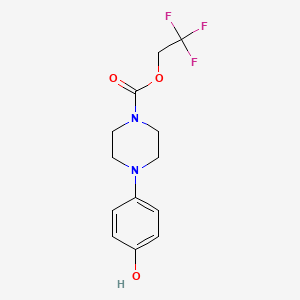

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c14-13(15,16)9-21-12(20)18-7-5-17(6-8-18)10-1-3-11(19)4-2-10/h1-4,19H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIWPKURWFJJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-hydroxyphenylpiperazine with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The piperazine ring can undergo reduction to form a piperazine derivative with different functional groups.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Piperazine derivatives with different functional groups

Substitution: Various substituted trifluoroethyl compounds

Scientific Research Applications

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed as a fluorescent probe in biological imaging studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyphenyl group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their distinguishing features:

Functional Group Analysis

Trifluoroethyl vs. Ethyl Carboxylates

The trifluoroethyl group in the target compound increases lipophilicity and resistance to enzymatic hydrolysis compared to ethyl carboxylates (e.g., Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ). Fluorine’s electronegativity stabilizes the ester bond, prolonging half-life in biological systems .

Hydroxyphenyl vs. Fluorophenyl/Chlorophenyl

The 4-hydroxyphenyl group provides a hydrogen-bonding site absent in fluorophenyl (e.g., 1-(4-fluorobenzyl)piperazine ) or chlorophenyl (e.g., N-(4-chlorophenyl)carboxamide ) analogs. This may enhance binding to polar residues in target proteins.

Piperazine vs. Piperidine Core

Piperazine derivatives generally exhibit higher basicity than piperidine analogs due to the additional nitrogen atom, influencing protonation states and membrane permeability .

Pharmacological and Physicochemical Properties

- Metabolic Stability : Trifluoroethyl esters resist esterase-mediated hydrolysis better than ethyl esters, as seen in benzyl 3-oxo-4-(trifluoroethyl)piperazine derivatives .

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar substituents like thiazole or benzyl groups .

- Bioavailability : Fluorine substitution (e.g., 4-fluorobenzyl ) enhances passive diffusion across membranes, a property shared with the trifluoroethyl group .

Biological Activity

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, identified by its CAS number 1484775-54-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅F₃N₂O₃ |

| Molecular Weight | 304.27 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |

| Appearance | Oil |

| Storage Temperature | Room Temperature |

Structural Characteristics

The compound features a piperazine ring substituted with a 4-hydroxyphenyl group and a trifluoroethyl group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to 2,2,2-trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate exhibit inhibitory effects on various enzymes, particularly tyrosinase (TYR), which is involved in melanin biosynthesis. The inhibition of TYR can lead to applications in treating hyperpigmentation disorders and other skin conditions .

Efficacy in Biological Assays

In vitro studies have demonstrated that derivatives of the piperazine class can effectively inhibit TYR activity:

- IC50 Values : Compounds derived from the 4-(4-hydroxyphenyl)piperazine structure have shown promising IC50 values against TYR:

These compounds also displayed antioxidant properties, indicating their potential as therapeutic agents with dual functions—both inhibiting melanin production and scavenging free radicals.

Case Studies and Research Findings

- Inhibition of Melanin Production : A study reported that certain derivatives significantly reduced melanin production in B16F10 melanoma cells, confirming their potential as anti-melanogenic agents. The most effective compound was noted for its low cytotoxicity and high efficacy in inhibiting TYR activity .

- Cell Viability Assays : MTT assays indicated that selected compounds maintained cell viability up to concentrations of 25 μM, showcasing their safety profile alongside their biological efficacy .

- Comparative Studies : The efficacy of these compounds was compared to standard inhibitors such as kojic acid, revealing superior inhibition rates for some novel derivatives based on the piperazine scaffold .

Summary of Biological Activity Findings

| Compound | Target Enzyme | IC50 (μM) | Cell Viability (up to μM) | Notes |

|---|---|---|---|---|

| Compound 1 | TYR | 28.9 | 10 | Competitive inhibitor |

| Compound 10 | TYR | 3.8 | 25 | Most potent; low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.